4-Methyloctane

Catalog No.
S1540249
CAS No.
2216-34-4
M.F
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyloctane

CAS Number

2216-34-4

Product Name

4-Methyloctane

IUPAC Name

4-methyloctane

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3

InChI Key

DOGIHOCMZJUJNR-UHFFFAOYSA-N

SMILES

CCCCC(C)CCC

Canonical SMILES

CCCCC(C)CCC

Anti-cancer properties

Studies have shown that 4-methyloctane might have anti-proliferative effects on certain types of cancer cells. Research suggests it can reduce the proliferation of human leukemia cells and macrophages, potentially by inhibiting fatty acid synthesis []. However, further investigation is needed to understand the mechanisms and potential therapeutic applications.

Organic synthesis

4-Methyloctane's protonation properties make it a suitable intermediate in various organic reactions. Its ability to act as a Brønsted–Lowry acid allows it to participate in various proton transfer reactions, facilitating the synthesis of other organic compounds [].

Chirality studies

4-Methyloctane has a chiral center when one of its carbon atoms is bonded to four different substituents. Studying the synthesis and separation of its enantiomers (mirror-image molecules) can contribute to understanding the origins of chirality in nature and the development of new chiral separation methods [].

4-Methyloctane is a branched alkane with the molecular formula C9H20, specifically classified as a nonane isomer. It features a methyl group attached to the fourth carbon of the octane chain, giving it distinct physical and chemical properties compared to its straight-chain counterparts and other branched isomers. This compound is characterized by its relatively high boiling point of approximately 142.4 °C and a melting point of about -113.3 °C . Due to its structure, 4-Methyloctane exhibits unique reactivity patterns typical of alkanes, including combustion and halogenation.

Research suggests 4-methyloctane might inhibit fatty acid synthesis in leukemia cells, potentially leading to cell death []. The exact mechanism requires further investigation.

  • Flammability: 4-Methyloctane is flammable with a flash point of 49 °C []. It can pose a fire hazard if not handled properly.
  • Toxicity: Limited data is available on the specific toxicity of 4-methyloctane. However, as a general rule, alkanes are considered to have low to moderate toxicity. Always handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood in a well-ventilated area.

4-Methyloctane primarily undergoes reactions typical of alkanes, including:

  • Combustion: In the presence of oxygen, complete combustion produces carbon dioxide and water vapor.
  • Halogenation: This compound can react with halogens (like chlorine or bromine) under ultraviolet light, resulting in halogenated derivatives.
  • Cracking: Thermal or catalytic cracking can break down 4-Methyloctane into smaller hydrocarbons such as butanes and pentanes.

Common Reagents and Conditions

  • Combustion: Requires oxygen and an ignition source.
  • Halogenation: Requires halogens and UV light.
  • Cracking: High temperatures and catalysts (e.g., zeolites) are necessary for this reaction.

Major Products Formed

  • Combustion: Carbon dioxide and water vapor.
  • Halogenation: Halogenated alkanes (e.g., 4-chloromethyloctane).
  • Cracking: Smaller hydrocarbons like butanes and pentanes.

While 4-Methyloctane does not interact directly with biological targets due to its hydrocarbon nature, it has been studied for its role in methanogenic degradation processes. This compound can be utilized as a substrate in environments such as petroleum reservoirs, facilitating the production of methane under anaerobic conditions. Additionally, studies indicate that 4-Methyloctane may reduce the proliferation of certain cancer cells, including leukemia cells and human macrophages, suggesting potential biological effects that merit further investigation .

Synthesis of 4-Methyloctane can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides and alkenes in the presence of strong bases to form branched alkanes.
  • Catalytic Cracking: Breaking down larger hydrocarbons from petroleum sources into smaller branched alkanes.
  • Hydrocracking: Involving hydrogen gas at high temperatures and pressures in the presence of catalysts to yield branched alkanes like 4-Methyloctane from heavier fractions of crude oil .

4-Methyloctane has various applications in industry:

  • Fuel Additive: Its properties make it suitable for blending in fuels to enhance octane ratings.
  • Solvent: Used as a solvent in organic reactions due to its ability to dissolve various compounds without participating in reactions.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of other organic compounds through various chemical transformations .

Research on interaction studies involving 4-Methyloctane has primarily focused on its role in methanogenic degradation processes. It has been shown to participate actively in biochemical pathways leading to methane production under anaerobic conditions. Furthermore, its interactions with biological systems suggest potential applications in bioremediation or energy production from organic waste .

4-Methyloctane can be compared with several similar compounds based on their structural characteristics:

Compound NameStructure DescriptionUnique Properties
3-MethyloctaneMethyl group on the third carbonDifferent boiling point and reactivity due to branching
5-MethyloctaneMethyl group on the fifth carbonExhibits distinct physical properties compared to 4-Methyloctane
NonaneStraight-chain alkane with nine carbonsLacks branching; different physical properties

Uniqueness

The unique positioning of the methyl group on the fourth carbon atom distinguishes 4-Methyloctane from its isomers. This structural difference influences its boiling point, melting point, and reactivity patterns in various chemical processes, making it an interesting subject for both industrial applications and biochemical studies .

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (50%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

2216-34-4

Wikipedia

4-methyloctane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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